(1-Ethyl-1H-indol-7-yl)boronic acid
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Overview
Description
(1-Ethyl-1H-indol-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-indol-7-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the reaction of lithiated indoles with borates, which takes advantage of ortho-metalation . Another approach involves the use of transition-metal-catalyzed borylation reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound often utilizes scalable and efficient synthetic routes. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and high functional group tolerance. This method involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-indol-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and aryl halides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or boronates.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(1-Ethyl-1H-indol-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-indol-7-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with active site serines in proteases, thereby inhibiting their activity . The compound can also participate in oxidative and reductive transformations, which are essential for its reactivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of an indole ring.
Indole-3-boronic acid: Similar to (1-Ethyl-1H-indol-7-yl)boronic acid but with a different substitution pattern on the indole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct reactivity and biological activity. This compound’s ability to form stable yet reversible covalent bonds makes it particularly valuable in medicinal chemistry and as a synthetic intermediate .
Properties
Molecular Formula |
C10H12BNO2 |
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Molecular Weight |
189.02 g/mol |
IUPAC Name |
(1-ethylindol-7-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO2/c1-2-12-7-6-8-4-3-5-9(10(8)12)11(13)14/h3-7,13-14H,2H2,1H3 |
InChI Key |
OZVFDROJAAEWBM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2CC)(O)O |
Origin of Product |
United States |
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